Hdac6-IN-21

HDAC6 inhibitor isoform selectivity irreversible inhibitor

HDAC6-IN-21 is a potent, irreversible HDAC6 inhibitor (IC50 0.29 nM) with exceptional selectivity (4,000–43,000-fold over other HDACs). Its irreversible binding ensures sustained target engagement, unlike reversible analogs. Validated in multiple myeloma xenografts (RPMI 8226): 60.4% TGI as monotherapy and 86.2% TGI with bortezomib. Favorable ADME (t1/2 >120 min hepatocytes; Papp >10×10⁻⁶ cm/s) supports less frequent dosing. Guaranteed purity ensures reproducible results. Choose HDAC6-IN-21 for definitive target validation and preclinical efficacy.

Molecular Formula C14H13F2N5O2
Molecular Weight 321.28 g/mol
Cat. No. B12378313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-21
Molecular FormulaC14H13F2N5O2
Molecular Weight321.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=C(C=N2)C(=O)NNC(=O)C(F)F
InChIInChI=1S/C14H13F2N5O2/c15-11(16)13(23)21-20-12(22)10-7-18-14(19-8-10)17-6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,20,22)(H,21,23)(H,17,18,19)
InChIKeyWAERNYVSQGAOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac6-IN-21: A Sub-Nanomolar, Irreversible HDAC6 Inhibitor with Defined Chemical Structure and High Purity


Hdac6-IN-21 (also known as compound 13) is a potent, irreversible inhibitor of histone deacetylase 6 (HDAC6), identified from a series of bicyclic arylamino/heteroarylamino hydroxamic acids [1]. It exhibits remarkable inhibitory activity against HDAC6 with a sub-nanomolar IC50 of 0.29 nM and demonstrates a high degree of selectivity over other HDAC isoforms (4,000–43,000-fold) [1]. This compound features a molecular weight of 321.28 and a formula of C14H13F2N5O2, with a typical purity of 99.44% . It is characterized as an irreversible inhibitor, which provides a unique mechanism of action compared to reversible inhibitors .

Why Generic HDAC6 Inhibitors Cannot Substitute for Hdac6-IN-21: The Critical Role of Irreversible Binding and Unmatched Selectivity


Substituting Hdac6-IN-21 with a generic or in-class HDAC6 inhibitor introduces significant scientific risk due to its unique combination of an irreversible binding mechanism and an exceptional selectivity window [1]. While many HDAC6 inhibitors are reversible and may possess varying degrees of isoform selectivity, Hdac6-IN-21's irreversible inhibition leads to sustained target engagement and prolonged pharmacodynamic effects, which are not achievable with reversible analogs [1]. Furthermore, its selectivity range of 4,000–43,000-fold over other HDAC isoforms is among the highest reported, minimizing the off-target class I HDAC inhibition that is associated with the dose-limiting toxicities of broad-spectrum HDAC inhibitors [1]. These mechanistic and quantitative differences directly impact experimental outcomes, particularly in chronic disease models where sustained pathway modulation is critical. Therefore, procurement of a non-identical HDAC6 inhibitor would invalidate direct comparison to published data and likely yield divergent biological results.

Quantitative Differentiation Guide: Verifiable Evidence for Selecting Hdac6-IN-21 Over Closest Analogs


Sub-Nanomolar Potency and Unmatched Selectivity Window for HDAC6

Hdac6-IN-21 (compound 13) demonstrates an IC50 of 0.29 nM against HDAC6, which is 4,000–43,000 times more potent than its activity against other HDAC isoforms [1]. This selectivity window is significantly larger than that of many other reported HDAC6 inhibitors, such as ACY-1215 (Ricolinostat) which exhibits a ~10-fold selectivity over HDAC1 and a smaller overall selectivity profile [2].

HDAC6 inhibitor isoform selectivity irreversible inhibitor

Superior In Vivo Efficacy in Multiple Myeloma Xenograft Models Compared to Single-Agent Standard of Care

In a human multiple myeloma RPMI 8226 xenograft model, Hdac6-IN-21 (compound 13) as a single agent achieved a tumor growth inhibition (TGI) of 60.4%, which is numerically superior to the reported single-agent activity of the proteasome inhibitor bortezomib in similar models [1]. When combined with bortezomib, Hdac6-IN-21 significantly enhanced the antitumor effect, achieving a TGI of 86.2% [1]. This combination benefit is not consistently observed with all HDAC6 inhibitors [2].

multiple myeloma xenograft in vivo efficacy tumor growth inhibition

Demonstrated In Vitro Antiproliferative Activity in Multiple Myeloma Cells with Minimal Effect on Normal Bone Marrow Cells

Hdac6-IN-21 (compound 13) exhibits potent antiproliferative activity against a panel of human multiple myeloma cell lines (RPMI 8226, U266, and NCI-H929) while showing no significant effect on normal bone marrow cells [1]. This selectivity for malignant cells over normal hematopoietic cells is a critical differentiator from pan-HDAC inhibitors like SAHA (Vorinostat), which are known to cause significant bone marrow suppression [2].

antiproliferative multiple myeloma selective cytotoxicity HDAC6

Favorable In Vitro ADME Profile: High Human Hepatocyte Stability and Permeability

Hdac6-IN-21 (compound 13) demonstrates good stability in human hepatocytes, with a half-life (t1/2) of >120 minutes and high permeability in Caco-2 cell monolayers (Papp > 10 x 10-6 cm/s) [1]. This profile is superior to that of many early-generation HDAC6 inhibitors, such as Tubastatin A, which suffers from poor metabolic stability and low oral bioavailability [2].

ADME hepatocyte stability permeability drug metabolism

Irreversible Mechanism of Action Confers Sustained Target Engagement

Hdac6-IN-21 (compound 13) is characterized as an irreversible inhibitor of HDAC6 [1]. This is a distinct mechanistic advantage over reversible inhibitors like ACY-1215 or Nexturastat A, as irreversible binding leads to prolonged inhibition of HDAC6 activity even after the compound is cleared from circulation, as measured by sustained hyperacetylation of α-tubulin [1].

irreversible inhibitor target engagement pharmacodynamics HDAC6

High Chemical Purity (99.44%) Ensures Reproducible Experimental Results

Hdac6-IN-21 is commercially available with a purity of 99.44% as determined by HPLC . This high level of purity is essential for minimizing off-target effects caused by impurities, which is a common issue with less rigorously purified research compounds .

chemical purity reproducibility quality control HDAC6

Optimal Research and Preclinical Application Scenarios for Hdac6-IN-21 Based on Empirical Evidence


Preclinical Efficacy Studies in Multiple Myeloma Xenograft Models

Hdac6-IN-21 is ideally suited for in vivo efficacy studies in multiple myeloma xenograft models, particularly the RPMI 8226 model, where it has demonstrated significant single-agent tumor growth inhibition (TGI of 60.4%) and enhanced efficacy in combination with bortezomib (TGI of 86.2%) [1]. Its favorable ADME properties and irreversible mechanism support less frequent dosing schedules, making it a practical choice for long-term in vivo studies.

Investigating the Role of HDAC6 in Cancer Cell Proliferation and Survival with Minimal Off-Target Effects

Researchers investigating the specific role of HDAC6 in cancer cell biology will benefit from Hdac6-IN-21's exceptional selectivity over other HDAC isoforms (4,000–43,000-fold) [1]. This selectivity ensures that observed phenotypic changes, such as antiproliferative effects in multiple myeloma cells (RPMI 8226, U266, NCI-H929) without toxicity to normal bone marrow cells, can be confidently attributed to HDAC6 inhibition rather than class I HDAC off-target effects [1].

Combination Therapy Studies with Proteasome Inhibitors in Hematological Malignancies

The demonstrated in vivo synergy between Hdac6-IN-21 and bortezomib makes this compound a valuable tool for preclinical combination therapy studies in multiple myeloma and potentially other hematological malignancies [1]. The mechanism of synergy is likely due to the dual disruption of the aggresome and proteasome pathways, a hypothesis that can be further explored using this well-characterized tool compound.

ADME and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

Hdac6-IN-21's favorable in vitro ADME profile, including high human hepatocyte stability (t1/2 > 120 min) and high permeability (Papp > 10 x 10-6 cm/s), makes it an excellent candidate for detailed PK/PD studies [1]. Its irreversible mechanism provides a sustained pharmacodynamic effect (α-tubulin hyperacetylation) that can be easily monitored as a biomarker of target engagement, facilitating the establishment of robust PK/PD relationships in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac6-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.